6-(Trimethylsilyl)hex-5-yn-1-ol
Overview
Description
Scientific Research Applications
Reactivity and Compound Formation
6-(Trimethylsilyl)hex-5-yn-1-ol demonstrates varied reactivity depending on the length and branching of the alkenyl chain. For example, with hex-1-en-6-ol derivative, it yields the usual product of hydrozirconation in high yield. This compound also shows interesting behavior in reactions with allyl trimethylsilyl ethers, where the ratio of reactants determines the final products, indicating a complex reactivity profile (Uhlig, Bürglen, Krüger, & Betz, 1990).
Alkyne Functionalization
Trimethylsilyl ethers of alkynols, including this compound, undergo carbocupration at the terminal triple bond. This reaction has been utilized to prepare various trimethylsilyl ethers of octatrien-yn-ols. The process is mechanistically significant and demonstrates the compound's potential in organic synthesis (Kleijn & Vermeer, 1985).
Formation of Cyclic Compounds
The compound participates in reactions forming cyclic structures. For instance, reacting 6-trimethylsilylhex-1-en-5-yne with specific reagents produces trimethylsilylmethylenecyclopentane. This showcases its role in the synthesis of complex organic molecules (Miller & Negishi, 1984).
Glycoside Synthesis
This compound derivatives have been employed in the synthesis of glycosides. For example, C-silylated enynols, like 6-methyl-l-trimethylsilyl-hept-5-en-l-yn-4-ol, have been used in tandem reactions to produce glycosides, indicating its utility in carbohydrate chemistry (Hoffmann, Herden, Breithor, & Rhode, 1997).
Application in Catalysis
This compound has been utilized in catalytic reactions, such as the coupling of aryl bromides with alkynols. The presence of a trimethylsilyl group in these reactions often enhances the reaction efficiency, demonstrating its importance in catalyzed synthesis processes (Feuerstein, Doucet, & Santelli, 2004).
Safety and Hazards
properties
IUPAC Name |
6-trimethylsilylhex-5-yn-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18OSi/c1-11(2,3)9-7-5-4-6-8-10/h10H,4-6,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWMSSFYDZHCSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.